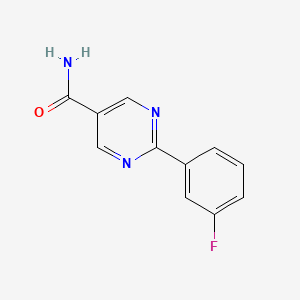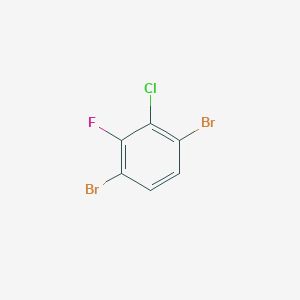
1,4-Dibromo-2-chloro-3-fluorobenzene
Descripción general
Descripción
1,4-Dibromo-2-chloro-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2ClF. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-chloro-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For example, the compound can be prepared by the bromination of 2-chloro-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions typically involve maintaining a controlled temperature and using an inert solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-chloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are employed in the presence of arylboronic acids.
Major Products Formed
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-chloro-3-fluorobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2-chloro-3-fluorobenzene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of multiple halogen atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound’s molecular targets and pathways are primarily related to its role as a precursor in the formation of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the chlorine atom.
1,3-Dibromo-2-chloro-5-fluorobenzene: Another halogenated benzene derivative with different substitution patterns.
Uniqueness
1,4-Dibromo-2-chloro-3-fluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Propiedades
IUPAC Name |
1,4-dibromo-2-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTWVACAFWJFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661537 | |
| Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-09-0 | |
| Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


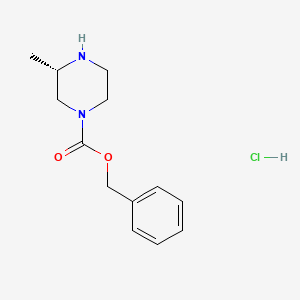


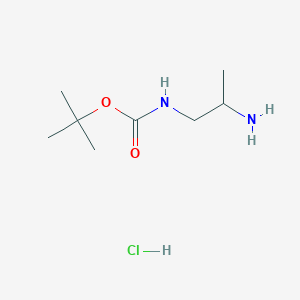
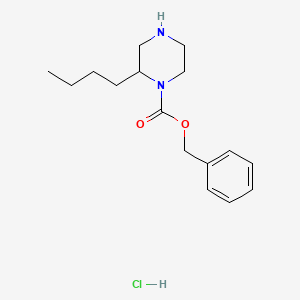
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500069.png)

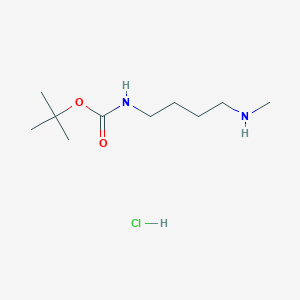

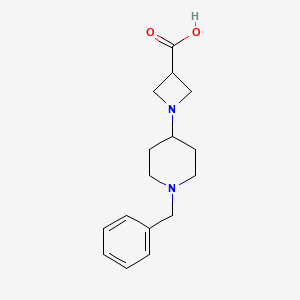
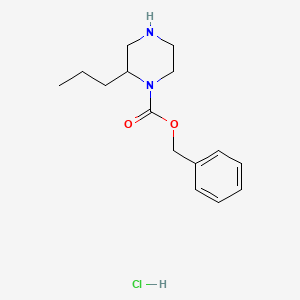
![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)
